molecular formula C13H12ClNO2S B2876656 N-(3-chlorophenyl)-3-methylbenzenesulfonamide CAS No. 670271-95-1

N-(3-chlorophenyl)-3-methylbenzenesulfonamide

Cat. No.: B2876656
CAS No.: 670271-95-1
M. Wt: 281.75
InChI Key: BCICCQPYBAYXDF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, features a 3-chlorophenyl group attached to a 3-methylbenzenesulfonamide moiety, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methylbenzenesulfonamide typically involves the reaction of 3-chlorophenylamine with 3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Major products are sulfone derivatives.

    Reduction: Major products are sulfide derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-methylbenzenesulfonamide
  • N-(4-chlorophenyl)-3-methylbenzenesulfonamide
  • N-(3,4-dichlorophenyl)-3-methylbenzenesulfonamide

Uniqueness

N-(3-chlorophenyl)-3-methylbenzenesulfonamide is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its antimicrobial properties compared to other positional isomers.

Biological Activity

N-(3-chlorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in antimicrobial and anticancer contexts. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated phenyl ring. Its structure allows it to mimic para-aminobenzoic acid (PABA), enabling it to inhibit folic acid synthesis in microorganisms, which is critical for their growth and replication.

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid. This inhibition disrupts the normal metabolic processes in bacteria, leading to their growth inhibition. Similar mechanisms have been observed in other sulfonamide antibiotics, establishing a consistent pattern of action across this class of compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The presence of the 3-chlorophenyl group enhances its efficacy against various bacterial strains compared to other positional isomers. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a versatile agent in combating infections.

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated significant anticancer activity. Studies have shown that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM. The mechanism includes the activation of caspases, which are essential for the apoptotic process .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated various sulfonamide derivatives, including this compound, revealing that these compounds significantly inhibited cell proliferation in human cancer cell lines through apoptosis induction. The most active derivatives showed IC50 values ranging from 0.60 to 0.79 μM against HCT-116 and MCF-7 cells .
  • Mechanistic Insights : In vitro studies indicated that these compounds trigger both extrinsic and intrinsic apoptotic pathways. For instance, activation of caspase-8 and caspase-9 was observed upon treatment with specific concentrations of this compound, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation : Another study explored the role of sulfonamides in modulating inflammatory responses via NLRP3 inflammasome inhibition. The findings suggested that modifications on the sulfonamide moiety could enhance inhibitory activity against this target, highlighting a potential therapeutic avenue for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Target IC50 Value (μM) Notes
AntimicrobialVarious bacterial strains<100Effective against Gram-positive and Gram-negative bacteria
AnticancerHCT-1160.60Induces apoptosis via caspase activation
AnticancerMCF-70.79Shows significant cytotoxicity
Inflammatory ModulationNLRP3 inflammasomeNot specifiedPotential for treating inflammatory diseases

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-4-2-7-13(8-10)18(16,17)15-12-6-3-5-11(14)9-12/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCICCQPYBAYXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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